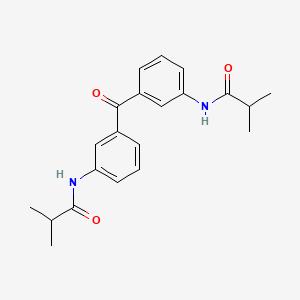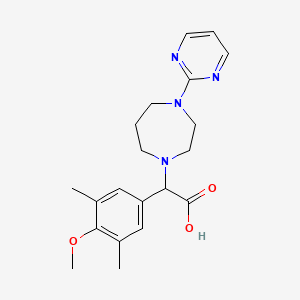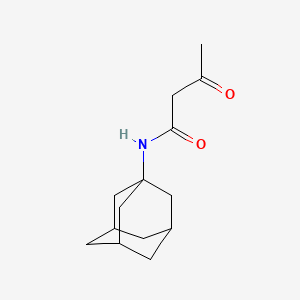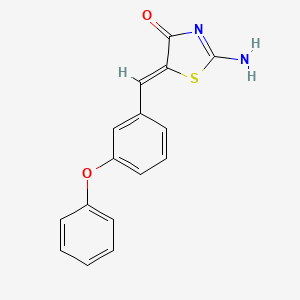![molecular formula C23H35N3O2 B3912065 1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3912065.png)
1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the NMDA receptor. When this compound binds to the receptor, it causes an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical events that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to increase the release of neurotransmitters such as glutamate and dopamine. Additionally, this compound has been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure the safety of the experimental subjects.
Direcciones Futuras
There are a number of future directions for research involving 1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the role of the NMDA receptor in psychiatric disorders such as depression and schizophrenia. This compound may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Additionally, this compound may have potential applications in the development of new drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its potent agonist effects on the NMDA receptor have made it a valuable tool for studying a variety of biochemical and physiological processes. While there are limitations to its use, such as potential toxicity at high concentrations, this compound has a number of potential applications in future research.
Aplicaciones Científicas De Investigación
1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been used in a variety of scientific research applications. One of the most prominent uses of this compound is in the study of the NMDA receptor. This compound is a potent agonist of this receptor and has been used to study its function and regulation. This compound has also been used in studies of synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
cyclohexyl-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-28-22-12-6-5-11-21(22)25-16-14-24(15-17-25)20-10-7-13-26(18-20)23(27)19-8-3-2-4-9-19/h5-6,11-12,19-20H,2-4,7-10,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYAWYDXQYBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911992.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)


![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![2-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B3912033.png)
![4-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B3912041.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3912043.png)
![4-methyl-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B3912054.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B3912067.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912078.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3912086.png)